molecular formula C20H16FNO2S B11491352 7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11491352
M. Wt: 353.4 g/mol
InChI Key: JKIYGHDOZIKPIV-UHFFFAOYSA-N
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Description

7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound with the molecular formula C20H16FNO2S It is characterized by the presence of a fluorobenzyl group, a phenyl group, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its specific combination of functional groups and the thienopyridine core This structure imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C20H16FNO2S

Molecular Weight

353.4 g/mol

IUPAC Name

7-[4-[(3-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H16FNO2S/c21-15-3-1-2-13(10-15)12-24-16-6-4-14(5-7-16)17-11-19(23)22-18-8-9-25-20(17)18/h1-10,17H,11-12H2,(H,22,23)

InChI Key

JKIYGHDOZIKPIV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Origin of Product

United States

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